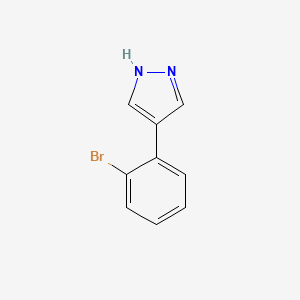

4-(2-bromophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

4-(2-bromophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H7BrN2/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12) |

InChI Key |

BFGJQQLVLDIPAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNN=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromophenyl 1h Pyrazole and Its Structural Analogues

Direct Synthesis Approaches to the Core 4-(2-Bromophenyl)-1H-pyrazole Structure

The foundational structure of this compound can be assembled through several key synthetic routes, including cyclocondensation reactions, palladium-catalyzed cross-coupling, and direct bromination of pyrazole (B372694) precursors.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and β-Dicarbonyl Precursors

A primary and straightforward method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, which can lead to the formation of two regioisomeric pyrazoles. mdpi.comname-reaction.comjk-sci.com

To specifically synthesize this compound via this method, one would conceptually start with (2-bromophenyl)hydrazine and a suitable three-carbon β-dicarbonyl equivalent. The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. name-reaction.comslideshare.net The regioselectivity of the initial attack of the substituted hydrazine on the asymmetric β-dicarbonyl compound is a critical factor in determining the final substitution pattern of the pyrazole. mdpi.com

Variations of this method utilize α,β-unsaturated ketones and acetylenic ketones as the 1,3-dielectrophilic partner for the hydrazine. mdpi.comnih.gov For instance, the reaction of arylhydrazines with cross-conjugated enynones can regioselectively produce pyrazole derivatives. mdpi.comnih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Ref |

| (2-Bromophenyl)hydrazine | 1,3-Dicarbonyl Compound | Acid Catalyst | This compound (and regioisomer) | mdpi.comname-reaction.com |

| Arylhydrazine | Cross-conjugated Enynone | No special conditions | Pyrazole derivative | mdpi.comnih.gov |

| Hydrazine | α,β-Unsaturated Ketone | Copper triflate, bmim | Pyrazoline (oxidized to pyrazole) | nih.gov |

Palladium-Catalyzed Cross-Coupling Strategies for Aryl-Pyrazole Bond Formation (e.g., Suzuki-Miyaura, Sonogashira)

Modern synthetic organic chemistry offers powerful tools for the formation of aryl-heteroaryl bonds through palladium-catalyzed cross-coupling reactions. These methods are instrumental in synthesizing 4-arylpyrazoles, including this compound.

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide. nih.govnih.gov To synthesize this compound using this approach, one could react 4-bromo-1H-pyrazole with (2-bromophenyl)boronic acid. nih.govnih.gov This reaction typically employs a palladium catalyst, such as those derived from dppf or XPhos, and a base. nih.govrsc.org The Suzuki-Miyaura reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.govrsc.org

The Sonogashira coupling provides another avenue for C-C bond formation, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgmdpi.com While not a direct route to this compound, it is a key method for creating precursors. For example, a Sonogashira reaction can be used to introduce an alkynyl group at the 4-position of a pyrazole, which can then be further manipulated. A one-pot synthesis of trisubstituted pyrazoles has been developed involving a palladium-catalyzed oxidative carbonylation of arylhydrazines and alkynes. acs.org

Bromination of Pyrazole Precursors at the 4-Position

Direct bromination of a pyrazole precursor is a common strategy to introduce a bromine atom at the C4 position. The pyrazole ring is an aromatic system, and the C4 position is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C3 and C5 positions. pharmajournal.netquora.com

To synthesize this compound, one would start with 1-(2-bromophenyl)-1H-pyrazole and react it with a brominating agent. Common reagents for this electrophilic substitution include N-bromosuccinimide (NBS). encyclopedia.pub The reaction is typically carried out in a suitable solvent, and the regioselectivity for the 4-position is generally high. pharmajournal.netencyclopedia.pub It is also possible to synthesize 4-bromopyrazole from pyrazole itself, which can then be used in subsequent coupling reactions. nih.govsigmaaldrich.com

An alternative approach involves a three-component reaction of acetylacetone, a hydrazine, and a bromine source like diethyl bromomalonate to produce 4-bromopyrazoles in an eco-friendly manner. sioc-journal.cn

Advanced Synthetic Protocols for Derivatization

To enhance reaction rates, yields, and often to promote more environmentally friendly processes, advanced synthetic techniques such as microwave-assisted synthesis, ultrasound promotion, and mechanochemistry are increasingly employed in the synthesis of pyrazole derivatives.

Microwave-Assisted Synthetic Routes for Pyrazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.govrsc.orgmdpi.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. rsc.orgrsc.orgscispace.com This is attributed to the efficient and rapid heating of the reaction mixture. researchgate.netscispace.com

In the context of pyrazole synthesis, microwave assistance has been successfully applied to cyclocondensation reactions. For example, the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate (B1144303) can be significantly expedited using microwave irradiation. nih.gov Similarly, multicomponent reactions to form complex pyrazole-containing heterocycles, such as pyrano[2,3-c]pyrazoles, benefit from microwave heating, often in greener solvents like water-ethanol mixtures. rsc.org Microwave-assisted synthesis has also been employed in Suzuki-Miyaura couplings to create complex pyrazoles. researchgate.net

| Reaction Type | Reactants | Conditions | Advantages | Ref |

| Cyclocondensation | Chalcones, Hydrazine Hydrate | Microwave irradiation, Acetic acid in ethanol | Rapid reaction, High yield | nih.gov |

| Multicomponent Reaction | Ethyl acetoacetate, Hydrazine, Aldehydes, Malononitrile | Microwave irradiation, Triethylamine | Reduced reaction time | rsc.org |

| Epoxide Ring Opening | Phenyl glycidyl (B131873) ether, Pyrazoles | Solvent-free, Microwave irradiation | Rapid, Efficient | mdpi.com |

Ultrasound-Promoted and Mechanochemical Synthesis Techniques

Ultrasound-promoted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. nih.govmdpi.commdpi.com The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to accelerated reaction rates and improved yields. mdpi.commdpi.com This technique has been applied to the synthesis of various pyrazole derivatives, often under milder conditions than conventional methods. nih.govmdpi.com For instance, the synthesis of substituted pyrazoles and pyrano[2,3-c]pyrazoles has been efficiently carried out using ultrasonic irradiation, frequently in environmentally benign solvents like water. tandfonline.combohrium.com The advantages include shorter reaction times, higher yields, and simpler work-up procedures. mdpi.combohrium.com

Mechanochemical synthesis , which involves grinding solid reactants together, often in the absence of a solvent, represents a highly green and efficient synthetic approach. researchgate.netresearchgate.netnih.gov This solvent-free method can lead to the formation of products that are difficult to obtain through traditional solution-based techniques. researchgate.net The synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles has been achieved in good to excellent yields through a one-pot, three-component reaction under mechanochemical conditions. researchgate.net This technique is gaining recognition for its sustainability and efficiency in producing diverse heterocyclic compounds. researchgate.netnih.gov

Multi-component Reactions for Complex Pyrazole Scaffold Construction

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like pyrazoles in a single, efficient step. mdpi.com These reactions, by combining three or more starting materials in one pot, offer advantages in terms of atom economy, step economy, and the ability to generate diverse molecular scaffolds. beilstein-journals.orgmdpi.com

A common and classic approach to pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org MCRs often leverage the in situ generation of these 1,3-dicarbonyl compounds, which then react with a hydrazine to form the pyrazole ring. beilstein-journals.org For instance, enolates can react with carboxylic acid chlorides to form the 1,3-dicarbonyl intermediate, which is then cyclized with a hydrazine derivative in a one-pot process. beilstein-journals.org

The versatility of MCRs allows for the synthesis of highly substituted pyrazoles. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines, catalyzed by ytterbium perfluorooctanoate (Yb(PFO)3), can produce persubstituted pyrazoles. beilstein-journals.org Similarly, four-component reactions involving an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate are widely used to construct pyranopyrazole derivatives, which are fused pyrazole heterocycles. nih.gov These reactions can be promoted by various catalysts, including piperidine (B6355638) in an aqueous medium or under ultrasonic irradiation. mdpi.comnih.gov

A notable example of a multi-component approach is the titanium-mediated synthesis of pyrazoles from alkynes, nitriles, and titanium imido complexes. This method involves an oxidative coupling process that forms the N-N bond of the pyrazole ring in the final step, avoiding the use of potentially hazardous hydrazine reagents. acs.orgnih.gov

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Three-component | Aldehydes, β-ketoesters, hydrazines | Catalyzed by Yb(PFO)3 for persubstituted pyrazoles. | beilstein-journals.org |

| Four-component | Aldehyde, malononitrile, β-ketoester, hydrazine hydrate | Leads to the formation of pyranopyrazole derivatives. | mdpi.comnih.gov |

| Five-component | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. | mdpi.com |

| Titanium-mediated [2+2+1] | Alkynes, nitriles, Ti imido complexes | Oxidative N-N bond formation, avoids hydrazine. | acs.orgnih.gov |

Oxidative Cyclization Reactions for Pyrazole Formation

Oxidative cyclization reactions provide an alternative and often milder route to pyrazole synthesis. These methods typically involve the formation of a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole ring. mdpi.com

A common strategy involves the condensation of α,β-unsaturated ketones with hydrazines to form pyrazolines, which are subsequently oxidized. mdpi.com Various oxidizing agents can be employed for this transformation. For instance, bromine can be used to oxidize pyrazolines formed in situ from the condensation of ketones, aldehydes, and hydrazine monohydrochloride. organic-chemistry.org A more environmentally friendly approach involves heating the pyrazolines in DMSO under an oxygen atmosphere. organic-chemistry.org

Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones represents another mild and convenient method for preparing a broad range of pyrazole derivatives. organic-chemistry.org This reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization. organic-chemistry.org Similarly, copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates, using inexpensive Cu2O as the promoter and air as the green oxidant, offers a highly atom- and step-economical route to substituted pyrazoles. organic-chemistry.org

Ruthenium(II)-catalyzed oxidative C-N coupling provides a facile intramolecular pathway to synthesize challenging tri- and tetrasubstituted pyrazoles using oxygen as the oxidant. organic-chemistry.org Furthermore, a metal-free approach utilizing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the oxidative coupling of hydrazones and 1,3-diarylpropenes, leading to the selective formation of pyrazoles through a cascade cyclization. acs.org The oxidative cyclization of 2'-hydroxychalcone-type compounds is another method to produce 2-(pyrazol-4-yl)chromones. nih.gov

Table 2: Oxidative Cyclization Methods for Pyrazole Synthesis

| Method | Starting Materials | Oxidant/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| In situ oxidation of pyrazolines | Ketones, aldehydes, hydrazine monohydrochloride | Bromine or DMSO/O2 | Two-step, one-pot procedure. | organic-chemistry.org |

| Aerobic oxidative cyclization | β,γ-Unsaturated hydrazones | Copper catalyst | Mild and convenient. | organic-chemistry.org |

| Aerobic oxidative [3+2] cycloaddition | N,N-disubstituted hydrazines, alkynoates | Cu2O | High atom and step economy. | organic-chemistry.org |

| Intramolecular oxidative C-N coupling | Appropriately substituted precursors | Ruthenium(II) catalyst, O2 | Synthesis of highly substituted pyrazoles. | organic-chemistry.org |

| Metal-free tandem oxidative cyclization | Hydrazones, 1,3-diarylpropenes | DDQ | Selective formation of pyrazoles. | acs.org |

Chemo- and Regioselectivity Considerations in Pyrazole Synthesis

Controlling chemo- and regioselectivity is a critical aspect of pyrazole synthesis, particularly when constructing unsymmetrically substituted pyrazoles like this compound. The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to the formation of two regioisomeric pyrazoles.

The direction of the nucleophilic attack of the hydrazine on the dicarbonyl compound determines the final regiochemistry. nih.gov Factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions (e.g., pH, temperature), can influence the selectivity of the condensation. nih.gov For instance, in the synthesis of pyrazoles from 1,2,4-triketone analogs, the nature of the substituent in the triketone and the reaction conditions can switch the preferential site of nucleophilic attack. nih.gov

In multi-component reactions, chemo- and regioselectivity are also crucial. For example, in the reaction of 5-bromo enones with pyrazoles, an unexpected 1,4-conjugated addition at the β-carbon occurred instead of the anticipated nucleophilic substitution of the bromine, leading to N,O-aminal derivatives and the 1,3-regioisomer of the pyrazole. rsc.org However, using 5-bromo enaminones under similar conditions resulted in only N-alkylated pyrazoles with high regioselectivity via nucleophilic substitution. rsc.org

The defluorinative [3+3] annulation of (trifluoromethyl)alkenes with pyrazolones is another example where chemo- and regioselectivity are key. This reaction distinguishes between the different nucleophilic sites of the pyrazolones to yield 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles. rsc.org Mechanistic studies suggest this reaction proceeds through a chemo- and regioselective SN2'/SNV pathway. rsc.org The choice of base can also play a significant role, as demonstrated in the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which provides regioselective access to pyrazoles. acs.org

Development of Eco-Friendly and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of eco-friendly and sustainable methods for the synthesis of pyrazoles, aligning with the principles of green chemistry. rsc.org These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and utilize renewable resources. rsc.orgthieme-connect.com

A key strategy is the use of greener solvents, with water being a particularly attractive medium. thieme-connect.comtandfonline.com Many pyrazole syntheses have been successfully carried out in water, often facilitated by catalysts that are effective in aqueous environments. thieme-connect.comresearchgate.net For example, the condensation of hydrazines with 1,3-diketones can be performed in water at room temperature using a recyclable solid acid catalyst like Amberlyst-70. researchgate.net Other catalysts, such as cerium dioxide/silica (CeO2/SiO2) and cetyltrimethylammonium bromide (CTAB), have also been employed for aqueous multi-component syntheses of pyrazoles. thieme-connect.com

The use of alternative energy sources like microwave irradiation and ultrasound has also gained prominence. nih.gov These techniques can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov For instance, the microwave-assisted synthesis of pyrano[2,3-c]pyrazoles has been shown to be more efficient than conventional heating. nih.gov Catalyst-free multicomponent reactions under ultrasonic irradiation in water have also been reported to give excellent yields of pyranopyrazoles. nih.gov

Furthermore, the development of catalyst-free and solvent-free reaction conditions represents a significant advancement in green pyrazole synthesis. mdpi.commdpi.com Ball milling, a mechanochemical technique, has been successfully used for the synthesis of N-acyl pyrazoles in the absence of a solvent, offering good yields and reproducibility. rsc.org Iron-catalyzed tandem C-C and C-N coupling reactions using biomass-derived alcohols as the primary feedstock provide a sustainable route to tri-substituted pyrazoles, eliminating the need for pre-functionalized starting materials and noble metal catalysts. rsc.org

Table 3: Eco-Friendly Approaches to Pyrazole Synthesis

| Approach | Key Features | Examples | Reference |

|---|---|---|---|

| Use of Green Solvents | Water as a reaction medium. | Amberlyst-70 catalyzed condensation in water. | thieme-connect.comresearchgate.net |

| Alternative Energy Sources | Microwave irradiation, ultrasound. | Microwave-assisted synthesis of pyrano[2,3-c]pyrazoles. | nih.gov |

| Catalyst-Free/Solvent-Free Conditions | Reduces waste and simplifies purification. | Ball milling for N-acyl pyrazole synthesis. | mdpi.comrsc.org |

| Use of Sustainable Feedstocks | Biomass-derived alcohols. | Iron-catalyzed tandem coupling reactions. | rsc.org |

Advanced Structural Elucidation and Spectroscopic Characterization Studies

Single-Crystal X-ray Diffraction Analysis for Solid-State Structural Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For pyrazole (B372694) derivatives, N-H···N hydrogen bonds are a common and significant interaction, often leading to the formation of dimers, trimers, or extended chains (catemers). nih.gov In the case of 4-(2-bromophenyl)-1H-pyrazole, one would anticipate the presence of several key interactions:

Hydrogen Bonding: The pyrazole ring contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp²-hybridized nitrogen atom), which would likely result in strong N-H···N hydrogen bonding. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring could act as a halogen bond donor, interacting with Lewis bases such as the pyrazole nitrogen atom. The strength and geometry of such bonds are subjects of significant research interest.

π-π Stacking: The aromatic phenyl and pyrazole rings could engage in π-π stacking interactions, further stabilizing the crystal structure.

Without experimental data from a crystal structure analysis of this compound, any discussion of its specific packing motifs and the hierarchy of its intermolecular forces remains speculative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyrazole and the bromophenyl rings.

Pyrazole Protons: The protons on the pyrazole ring (at positions 3, 5, and the N-H proton) would appear as characteristic singlets or doublets, with the N-H proton signal often being broad and its chemical shift dependent on solvent and concentration.

Bromophenyl Protons: The four protons on the 2-bromophenyl ring would exhibit a complex multiplet pattern due to spin-spin coupling.

Specific chemical shifts (δ) and coupling constants (J) are highly diagnostic of the molecular structure, but experimentally determined ¹H NMR data for this compound are not available in the surveyed literature.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see nine distinct signals corresponding to the nine carbon atoms (three from the pyrazole ring and six from the bromophenyl ring). The chemical shift of the carbon atom attached to the bromine (C-Br) would be particularly informative. While ¹³C NMR data is available for numerous pyrazole derivatives, no specific data has been published for this compound. rsc.orgspectrabase.comdergipark.org.tr

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful methods used to confirm complex molecular structures.

COSY: Would establish the connectivity between coupled protons within the 2-bromophenyl ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, helping to definitively assign the connectivity between the pyrazole and 2-bromophenyl rings.

These advanced studies would be indispensable for the unambiguous structural confirmation of this compound, but no such studies have been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present within a molecule by probing their characteristic vibrational modes. nist.gov For this compound, these spectra offer a detailed fingerprint, confirming the presence of the pyrazole and bromophenyl moieties.

The FT-IR spectrum of pyrazole derivatives displays a series of characteristic absorption bands that can be assigned to specific molecular vibrations. While a spectrum for the specific title compound is not publicly available, the expected absorption bands can be reliably predicted based on data from closely related 4-aryl-1H-pyrazoles and substituted pyrazoles. nih.govwisdomlib.org

Key functional group vibrations include the N-H stretching of the pyrazole ring, which typically appears as a broad band due to hydrogen bonding. Aromatic C-H stretching vibrations from both the pyrazole and bromophenyl rings are expected in the 3100-3000 cm⁻¹ region. The stretching vibrations of the aromatic C=C and the pyrazole C=N bonds are anticipated in the 1600-1400 cm⁻¹ range. mdpi.com The C-N stretching vibration within the pyrazole ring is also a key indicator. researchgate.net Furthermore, a characteristic band corresponding to the C-Br stretching vibration is expected at lower frequencies, typically in the 600-550 cm⁻¹ range. vulcanchem.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings would be expected to produce a strong signal in the Raman spectrum. researchgate.net

Table 1: Representative FT-IR and Raman Peak Assignments for 4-Aryl-1H-Pyrazole Structures

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Functional Group Assignment |

|---|---|---|---|

| ν(N-H) | 3200 - 2600 (broad) | Weak / Not typically observed | N-H stretching (H-bonded) |

| ν(C-H) | 3150 - 3000 | 3150 - 3000 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1610 - 1450 | 1610 - 1450 | Aromatic & Pyrazole ring stretching |

| δ(C-H) | 1400 - 1000 | 1400 - 1000 | In-plane C-H bending |

| ν(C-N) | ~1290 | ~1290 | Pyrazole ring C-N stretching |

| γ(C-H) | 900 - 675 | Weak / Not typically observed | Out-of-plane C-H bending |

| ν(C-Br) | 600 - 550 | 600 - 550 | C-Br stretching |

Note: Data is compiled from typical values for substituted pyrazole derivatives and may vary for the specific title compound.

In the solid state, 1H-pyrazole and its derivatives are known to form intermolecular hydrogen bonds. The pyrazole ring contains both a hydrogen bond donor (the pyrrole-like N-H group) and a hydrogen bond acceptor (the pyridine-like N atom). wikipedia.org This facilitates the formation of supramolecular assemblies such as dimers, trimers, or polymeric chains (catemers). mdpi.comresearchgate.net

This hydrogen bonding has a profound and readily observable effect on the N-H stretching vibration in the FT-IR spectrum. Compared to the sharp, higher frequency band of a free N-H stretch (ca. 3500 cm⁻¹ in the gas phase or dilute solution), the N-H band in a solid-state, hydrogen-bonded pyrazole is significantly broadened and shifted to a lower frequency (red-shifted), often appearing in the 3200-2600 cm⁻¹ range. mdpi.comlibretexts.org This broadening and shifting are direct consequences of the weakening of the N-H bond and the distribution of molecules in slightly different hydrogen-bonded environments within the crystal lattice. The specific position and shape of this band can provide insights into the strength and nature of the supramolecular hydrogen-bonding motif. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. malvernpanalytical.com The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions associated with its aromatic chromophores—the pyrazole and bromophenyl rings. vulcanchem.comresearchgate.net

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). These are expected to occur in the near-UV region, likely with absorption maxima (λmax) below 300 nm, corresponding to the conjugated π-systems of the pyrazole and phenyl rings. nih.gov The n → π* transitions involve the promotion of an electron from a non-bonding orbital (i.e., the lone pair on the pyridine-like nitrogen atom of the pyrazole ring) to a π* antibonding orbital. These transitions are generally of much lower intensity (small ε) and may be observed as a shoulder on the more intense π → π* bands. mdpi.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity (ε) |

|---|---|---|---|

| π → π* | Phenyl Ring, Pyrazole Ring | 200 - 280 | High |

| n → π* | Pyrazole Ring (C=N-) | 270 - 320 | Low |

Note: The exact λmax and ε values are dependent on the solvent and the specific electronic effects of the substituents.

Mass Spectrometry for Molecular Fragmentation Pathways and Isotopic Abundance

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby elucidating its molecular weight and structural components. libretexts.org

For this compound (C₉H₇BrN₂), the molecular ion peak (M⁺) is expected to be a prominent feature. A crucial characteristic will be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in the appearance of two peaks for any bromine-containing fragment: the M⁺ peak and an M+2 peak of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the ion. libretexts.org

The fragmentation of the molecular ion would likely proceed through pathways common to pyrazole derivatives. researchgate.net Common fragmentation patterns involve the cleavage of the pyrazole ring. This can include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) or the expulsion of a nitrogen molecule (N₂, 28 Da). researchgate.net Cleavage at the bond between the two aromatic rings could lead to fragments corresponding to the bromophenyl cation or the pyrazole cation.

A plausible fragmentation pathway could involve:

Initial Ionization: Formation of the molecular ion [C₉H₇BrN₂]⁺.

Loss of N₂: Fragmentation to yield a [C₉H₇Br]⁺ fragment.

Loss of HCN: Fragmentation to yield a [C₈H₆BrN]⁺ fragment.

Cleavage of Rings: Formation of [C₆H₄Br]⁺ (bromophenyl cation) and [C₃H₃N₂]⁺ (pyrazolyl cation) fragments.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. thermofisher.com This experimental data is compared against the theoretical values calculated from the compound's proposed empirical formula to confirm its composition and assess its purity. wikipedia.org

For this compound, the empirical formula is C₉H₇BrN₂. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements (C=12.01, H=1.01, Br=79.90, N=14.01).

Molecular Weight: 223.07 g/mol

The calculated theoretical percentages are:

Carbon (C): (9 * 12.01) / 223.07 * 100% = 48.46%

Hydrogen (H): (7 * 1.01) / 223.07 * 100% = 3.16%

Nitrogen (N): (2 * 14.01) / 223.07 * 100% = 12.56%

For a synthesized sample to be considered pure, the experimentally determined percentages for C, H, and N must typically fall within ±0.4% of these theoretical values, a standard criterion for publication in many chemistry journals. libretexts.org

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 48.46% |

| Hydrogen | H | 3.16% |

| Nitrogen | N | 12.56% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. eurasianjournals.comresearchgate.net It is widely employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of pyrazole (B372694) derivatives. researchgate.net DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), allow for the prediction of various molecular parameters in the gaseous phase or in solution. researchgate.nettandfonline.com

Geometric optimization using DFT predicts the most stable three-dimensional arrangement of atoms in the 4-(2-bromophenyl)-1H-pyrazole molecule by finding the minimum energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles.

| Parameter | Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | ~1.37 Å |

| Bond Length | C-Br (phenyl) | ~1.90 Å |

| Bond Angle | C-N1-N2 (pyrazole) | ~112° |

| Dihedral Angle | Pyrazole - Phenyl | Variable |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. dergipark.org.tr The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the electron-rich regions of the pyrazole and phenyl rings, while the LUMO is often localized on areas that can accept electron density. nih.gov The presence of the electron-withdrawing bromine atom on the phenyl ring is expected to influence the energies and distributions of these orbitals.

| Orbital | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the electron density surface. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack), and green regions represent neutral potential. tandfonline.comdergipark.org.tr

In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom attached to the pyrazole nitrogen (N-H) and the regions around the bromine atom would likely show positive or near-neutral potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. dergipark.org.tr It examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of the delocalization.

Quantum Chemical Descriptors of Reactivity

Based on the HOMO and LUMO energies obtained from DFT calculations, several quantum chemical descriptors can be calculated to quantify the global reactivity of this compound. These descriptors help in predicting the molecule's behavior in chemical reactions.

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). A softer molecule is more reactive.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge (ω = χ² / 2η).

These parameters provide a quantitative framework for comparing the reactivity of different pyrazole derivatives. nih.gov

Table 3: Global Reactivity Descriptors (Note: These values are derived from HOMO/LUMO energies and would require a specific DFT calculation for this compound.)

| Descriptor | Formula | Value |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / 2η | Data not available |

| Electrophilicity Index (ω) | χ² / 2η | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the single bond connecting the pyrazole and bromophenyl rings. dntb.gov.ua

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of pyrazole derivatives are a subject of significant interest due to their potential applications in optoelectronic technologies. While direct experimental or computational studies on the NLO properties of this compound are not extensively available in the reviewed literature, theoretical predictions for structurally related compounds provide a framework for understanding its potential characteristics. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO behavior of molecules.

Theoretical investigations into pyrazole derivatives often involve the calculation of key NLO parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations are typically performed using quantum chemical software like Gaussian. For instance, studies on pyranopyrazole derivatives have utilized the B3LYP/6-31++G(d,p) level of theory to determine these properties wum.edu.pk. Such studies have indicated that pyranopyrazole derivatives could be promising candidates for NLO applications due to significant molecular hyperpolarizabilities wum.edu.pk.

In a theoretical study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, a related but more complex bromophenyl-pyrazole derivative, researchers employed the Moller-Plesset (MP2) method with DGDZVP and 6-311G(d,p) basis sets to analyze its NLO features researchgate.netdergipark.org.tr. The study involved the calculation of the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) to evaluate its NLO response dergipark.org.tr. The presence of donor and acceptor groups and the extent of π-conjugation within the molecule are critical factors that influence the magnitude of the NLO response. For this compound, the bromine atom and the phenyl ring attached to the pyrazole core would be expected to modulate the intramolecular charge transfer, which is a key determinant of NLO activity.

The general approach in these computational studies is to first optimize the molecular geometry and then compute the electronic properties. The first hyperpolarizability is a tensor quantity, and its total magnitude is often reported as a key indicator of second-order NLO activity. A larger value of the first hyperpolarizability suggests a stronger NLO response. While specific values for this compound are not available, the existing literature on similar compounds suggests that it likely possesses NLO properties that could be quantified through such computational analyses.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. Although specific molecular docking studies for this compound were not identified in the provided search results, research on structurally similar compounds illustrates the application and potential findings of such investigations.

Binding Affinity Predictions and Interaction Modes with Biological Receptors/Enzymes

Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol), and elucidate the specific interactions between a ligand and the amino acid residues in the active site of a target protein.

For example, a computational study on the related compound, 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole, performed molecular docking analysis with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes relevant to neurodegenerative diseases researchgate.netdergipark.org.tr. The study aimed to predict the binding energies and conformations of the ligand within the enzyme active sites researchgate.netdergipark.org.tr.

In another investigation, various pyrazole derivatives were designed and docked against the histone deacetylase 8 (HDAC8) enzyme, a target in cancer therapy. One of the compounds, 4-(5-Bromo-2-hydroxybenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, exhibited a high docking score of -6.4061, indicating a strong potential for HDAC8 inhibition ijpcsonline.com.

Furthermore, a study on new thiosemicarbazones incorporating a pyrazole scaffold investigated their inhibitory effects on Dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. The most effective compound, which included a 4-bromophenyl substituent, was found to form π-π interactions with Arg358 and Tyr666 residues of the enzyme semanticscholar.org.

These examples demonstrate that bromophenyl-pyrazole derivatives have the potential to interact with various biological targets through different types of interactions, including hydrogen bonds and π-π stacking. A hypothetical docking study of this compound would similarly aim to identify its potential biological targets and the nature of its interactions at the molecular level.

Ligand Efficiency and Binding Free Energy Calculations

Beyond the initial docking score, further computational analyses can provide deeper insights into the drug-like potential of a compound. These include the calculation of ligand efficiency and binding free energy.

Ligand Efficiency (LE) is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms). It is a useful parameter for optimizing lead compounds in drug discovery, as it helps in identifying smaller molecules with higher binding efficiency.

Binding Free Energy provides a more accurate estimation of the binding affinity than the docking score alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the binding free energy of a ligand-protein complex from molecular dynamics simulations.

While no specific ligand efficiency or binding free energy calculations were found for this compound, the docking study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole predicted the highest binding energies between the ligand and the target enzymes, which is a prerequisite for such calculations researchgate.netdergipark.org.tr. These advanced computational techniques would be the next step in evaluating the therapeutic potential of this compound once a promising biological target is identified.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Modification at the Pyrazole (B372694) Nitrogen (N1) Position

Research on N-phenylpyrazole derivatives has shown that substituents on the N1-phenyl group can enhance binding affinity and selectivity for specific biological targets researchgate.net. For example, the presence of a p-hydroxyl group on the N1-phenyl ring has been found to improve affinity and selectivity for the estrogen receptor α (ERα) researchgate.net. The choice of substituent at the N1 position is therefore a critical element in the design of 4-(2-bromophenyl)-1H-pyrazole derivatives with tailored biological activities.

Table 1: Impact of N1-Substitution on Properties of Pyrazole Analogs

| N1-Substituent | Observed Effect | Potential Advantage | Reference |

|---|---|---|---|

| Alkyl groups | Increased potency, but also high efflux rate | Enhanced membrane permeability | nih.gov |

| Pyridinyl groups | Low efflux rate with acceptable potency | Improved pharmacokinetic profile | nih.gov |

| Phenyl groups with polar substituents (e.g., p-hydroxyl) | Enhanced binding affinity and selectivity | Improved target-specific interactions | researchgate.net |

Substituent Effects on the Bromophenyl Moiety at the 2-position (e.g., ortho, meta, para bromination)

The position of the bromo substituent on the phenyl ring of 4-phenyl-1H-pyrazole derivatives plays a crucial role in determining their biological activity. While the parent compound is this compound (ortho-brominated), SAR studies often involve comparing the activity of ortho, meta, and para isomers. The electronic and steric properties of the bromo group, which vary depending on its position, can significantly influence intermolecular interactions with target proteins.

Halogens, including bromine, can affect a compound's lipophilicity and metabolic stability researchgate.net. The position of the halogen can dictate the orientation of the phenyl ring within a binding pocket, leading to differences in potency and selectivity. For example, in a series of pyrazole amide derivatives, 2,4-dichloro substituted analogs were consistently more potent than their corresponding 2,4-dichloro-5-fluoro analogs, highlighting the subtle yet significant impact of halogen substitution patterns nih.gov. While direct comparisons of ortho, meta, and para bromo-substituted 4-phenylpyrazoles are not extensively detailed in the provided context, the general principles of SAR suggest that each isomer would exhibit a unique biological profile due to differences in steric hindrance and electronic effects influencing target binding.

Functionalization of the Pyrazole Ring at Positions 3, 4, and 5

The inherent reactivity of the pyrazole ring positions differs; the C4 position is susceptible to electrophilic substitution, while the C5 position can be functionalized in the presence of strong bases scholaris.ca. The C3 position is generally less reactive, making its selective functionalization more challenging yet a significant area of research scholaris.ca.

The introduction of carbonyl-containing functional groups such as carbaldehydes, carboxamides, and carboxylates at various positions on the pyrazole ring is a common strategy to introduce hydrogen bond donors and acceptors, which can lead to enhanced binding affinity with biological targets.

Carbaldehyde Group: Pyrazole-4-carbaldehydes are versatile intermediates that can be further modified to create a wide range of derivatives umich.educhemmethod.com. For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been used as a precursor for the synthesis of various Schiff's bases and other heterocyclic systems ekb.egresearchgate.net. The synthesis of 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives has been reported to yield compounds with potent anti-inflammatory activity nih.gov.

Carboxamide Group: The carboxamide moiety is a key functional group in many biologically active compounds. Pyrazole carboxamide derivatives have been extensively studied for their fungicidal and antitumor activities researchgate.net. The orientation and substitution of the amide group can be optimized to improve potency. For example, the conversion of a pyrazole acid to a pyrrolidine amide analog resulted in a three-fold improvement in potency as a tissue-nonspecific alkaline phosphatase (TNAP) inhibitor nih.gov.

Carboxylate Group: The introduction of a carboxylate group can increase the polarity of a molecule and provide a key interaction point with biological targets. Ethyl 1H-pyrazole-4-carboxylate is a common intermediate in the synthesis of more complex pyrazole derivatives nih.gov.

Table 2: Examples of Functionalization at Pyrazole Ring Positions

| Position | Functional Group | Synthetic Precursor/Intermediate | Potential Biological Activity | Reference |

|---|---|---|---|---|

| C4 | Carbaldehyde | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Anti-inflammatory | nih.gov |

| C4 | Carboxamide | 1H-Pyrazole-4-carboxylic acids | Fungicidal, Antitumor | researchgate.netnih.gov |

| C5 | Carboxamide | 3-Phenyl-1H-pyrazole-5-carboxamide | Anti-inflammatory | nih.gov |

| C4 | Carboxylate | Ethyl 1H-pyrazole-4-carboxylate | Intermediate for various active compounds | nih.gov |

Hybrid molecules that incorporate the this compound core with other heterocyclic systems have been synthesized to explore synergistic effects and new biological activities. This molecular hybridization approach can lead to compounds with enhanced potency and a broader spectrum of activity researchgate.net.

Thiazole: The combination of pyrazole and thiazole moieties has yielded compounds with significant antimicrobial and anticancer activities nih.govnih.gov. For example, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has demonstrated high potency against various microorganisms nih.govacs.org.

Oxadiazole: Pyrazole-linked 1,2,4-oxadiazole derivatives have been investigated as potential pharmacological agents, with some exhibiting antibacterial activity researchgate.net. The 1,3,4-oxadiazole moiety is also a well-known scaffold in medicinal chemistry with a broad range of biological activities nih.gov.

Other Heterocycles: The incorporation of other heterocyclic rings such as pyridine, triazole, pyrimidine, and isoxazoline into the pyrazole scaffold has been explored to generate novel chemical entities with diverse pharmacological properties nih.govnih.govnih.gov. The choice of the heterocyclic system is often guided by the desired biological target and the potential for specific interactions.

Impact of Steric and Electronic Factors on Compound Properties

The biological activity of this compound derivatives is profoundly influenced by the steric and electronic properties of their substituents researchgate.net.

Steric Factors: The size and spatial arrangement of substituents can affect how a molecule fits into the binding site of a target protein. Bulky groups can create steric hindrance, which may either prevent binding or, in some cases, enhance selectivity by favoring a specific binding conformation researchgate.net. For instance, in a series of pyrazole-based inhibitors, the introduction of a cyclopentyl moiety at the C3(5) position resulted in similar activity to a phenyl group, while smaller methyl or larger benzyl groups led to a decrease in inhibitory activity, highlighting the importance of optimal size and shape nih.gov.

Electronic Effects: The electronic nature of substituents (electron-donating or electron-withdrawing) can alter the electron density distribution within the pyrazole and phenyl rings. This, in turn, can influence the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, with the biological target researchgate.net. Electron-withdrawing groups on a phenyl ring linked to a pyrazole have been shown to improve metabolic stability researchgate.net. The electronic properties of substituents on the phenyl ring of pyrazolyl–thiazole derivatives have been shown to directly influence their antimicrobial and antioxidant activities nih.gov.

Design Principles for Modulating Selectivity and Potency through Structural Variations

The rational design of potent and selective this compound derivatives relies on a systematic approach to structural modification guided by SAR data.

Improving Potency: Potency can often be enhanced by introducing functional groups that can form strong interactions with the target protein, such as hydrogen bonds or salt bridges. For example, the incorporation of a hydroxyl group on an amide substituent was found to generally increase the potency of pyrazole-based TNAP inhibitors nih.gov. The replacement of a hydrophobic phenyl ring with a more polar heterocycle like pyrazole has also been shown to increase potency in certain kinase inhibitors nih.gov.

Enhancing Selectivity: Selectivity for a specific target over others can be achieved by exploiting subtle differences in the shape and chemical environment of the binding sites. Conformationally restricted analogs can be designed to fit a specific target's binding site more precisely, thereby improving selectivity nih.gov. The strategic placement of substituents that create favorable interactions with unique residues in the target's active site is a key strategy for achieving selectivity.

Optimizing Pharmacokinetic Properties: Structural modifications are also crucial for optimizing pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability. For example, replacing a more hydrophobic ring with a pyrazole ring can improve aqueous solubility nih.gov. As mentioned earlier, the introduction of a pyridinyl group at the N1 position can reduce the efflux rate nih.gov.

Mechanistic Biological Activity and Molecular Target Identification

In Vitro Biological Activity Spectrum of 4-(2-bromophenyl)-1H-pyrazole Derivatives

No specific in vitro studies on the biological activity of this compound or its direct derivatives were identified.

Anti-inflammatory Activity and Cyclooxygenase (COX) Inhibition Mechanisms

Anticancer and Antiproliferative Mechanisms

There is no available research on the anticancer or antiproliferative mechanisms of this compound derivatives. Consequently, information regarding its potential effects on targets such as tubulin, EGFR, CDK, DNA, topoisomerase, or hCA IX, or its ability to induce apoptosis and inhibit cell proliferation, is not available.

Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial, Antiviral) and Related Target Inhibition

Specific studies investigating the antimicrobial activities of this compound derivatives were not found. There is no information on its potential to inhibit microbial targets like DNA gyrase or enzymes involved in fatty acid biosynthesis.

Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound derivatives were identified in the areas of Carbonic Anhydrase, α-Glycosidase, Cholinesterase, Tyrosine Kinases, or as M4 mAChR PAMs.

In Vivo Animal Model Studies (Non-Clinical) to Assess Biological Effects

No non-clinical in vivo studies in animal models to assess the biological effects of this compound or its derivatives were found in the literature search.

Mechanistic Insights from Target Binding and Interaction Studies

No molecular docking, X-ray crystallography, or other target binding and interaction studies providing mechanistic insights for this compound derivatives are available.

Due to the lack of specific research data, no data tables on the biological activity of this compound and its derivatives can be generated.

Applications in Advanced Materials Science and Catalysis

Utilization as Ligands in Coordination Chemistry and Metal Complexation

Publicly accessible research literature does not provide specific examples or detailed studies on the utilization of 4-(2-bromophenyl)-1H-pyrazole as a ligand for the synthesis of coordination complexes with various metal ions. While the pyrazole (B372694) moiety is a well-established building block in coordination chemistry, forming diverse complexes, specific data on the complexation behavior of this particular isomer is not available. researchgate.netrsc.org

Catalytic Applications in Organic Synthesis

There is no specific information available in the scientific literature detailing the use of this compound or its derivatives as catalysts in organic synthesis. The broader class of pyrazole compounds has been explored in catalysis, but studies focusing on this specific molecule's catalytic activity have not been found. mdpi.comnih.gov

Development of Advanced Materials (e.g., Conductive Polymers, Photovoltaic Materials, Dyes, Fluorescent Probes)

Detailed research on the incorporation of this compound into advanced materials such as conductive polymers, materials for photovoltaics, dyes, or as fluorescent probes is not present in the available literature. While pyrazole derivatives are investigated for such applications, data specific to this compound is absent. mdpi.commdpi.commdpi.com

Agrochemical Applications (e.g., Herbicides, Fungicides, Pesticides)

The primary documented application of the this compound scaffold is in the development of novel agrochemicals, particularly herbicides. chemimpex.com Research has demonstrated that derivatives of this compound show significant potential in crop protection.

Detailed Research Findings in Herbicidal Activity

A study focused on the design and synthesis of novel picolinic acid herbicides identified a derivative of this compound as a compound with notable biological activity. nih.gov Specifically, the compound 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid (designated S070) was synthesized and evaluated for its herbicidal properties. nih.gov

The research highlighted a critical aspect of the structure-activity relationship (SAR) for this class of compounds. It was discovered that the position of the substituent on the phenyl ring, which is attached to the pyrazole core, significantly influences the herbicidal efficacy. The study revealed that when the substituent group (in this case, bromine) is located at the 2-position (ortho position) of the phenyl ring, the resulting compound possesses superior inhibitory activity against the root growth of Arabidopsis thaliana compared to compounds with substitutions at the 3-position (meta). nih.gov This finding underscores the importance of the 2-bromophenyl structural motif for enhancing herbicidal potential in this chemical series.

The broader class of pyrazole-containing compounds is a cornerstone in the agrochemical industry, with numerous commercialized products used as herbicides, fungicides, and insecticides. clockss.orgmdpi.com Their mode of action is often targeted at specific enzymes in weeds, fungi, or insects. For instance, many pyrazole herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthesis of plastoquinone (B1678516) and tocopherol in plants. clockss.orgresearchgate.net Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll (B73375) from photooxidation, resulting in characteristic bleaching symptoms and eventual plant death. clockss.org Similarly, pyrazole carboxamides are a major class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHI), disrupting the mitochondrial respiration in fungi. nih.gov

While the specific mode of action for the picolinic acid derivative containing the this compound core was not fully detailed, its potent inhibitory effect on plant growth marks it as a significant lead structure for the development of new crop protection agents.

Below is a data table summarizing the findings related to the herbicidal activity of the derivative.

| Compound ID | Chemical Name | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|---|

| S070 | 4-Amino-6-(5-(2-bromophenyl)-3-methyl-1H-pyrazol-1-yl)-3-chloro-5-fluoro-2-picolinic acid | Bromo substituent at the 2-position of the phenyl ring | Superior inhibitory activity on Arabidopsis thaliana root growth compared to 3-position isomers. | nih.gov |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 4-(2-bromophenyl)-1H-pyrazole and its derivatives is poised for a paradigm shift towards greener, more efficient, and atom-economical methods. Traditional synthetic routes often rely on harsh reaction conditions and hazardous solvents, which are increasingly being replaced by sustainable alternatives. benthamdirect.com

Emerging research focuses on several key areas:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for pyrazole (B372694) synthesis by enabling rapid and uniform heating. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly efficient. rsc.org Developing a one-pot MCR for this compound would streamline its production, minimizing waste and energy consumption. mdpi.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water or ionic liquids, coupled with recyclable catalysts such as Amberlyst-70, is a growing trend. mdpi.comnih.govacs.org These approaches reduce the environmental footprint of chemical synthesis. benthamdirect.comnih.gov

Photocatalysis: Visible-light-induced functionalization is an emerging tool for creating new bonds on pyrazole rings under mild conditions, offering novel pathways for derivatization. rsc.org

| Methodology | Key Advantages | Relevance to this compound |

|---|---|---|

| Conventional Cyclocondensation | Well-established and understood. | Baseline method, often requiring optimization for sustainability. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved energy efficiency. mdpi.com | Potential to significantly speed up synthesis and improve process efficiency. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. rsc.org | Ideal for creating a library of derivatives for screening by varying inputs in a one-pot setup. |

| Aqueous Media Synthesis | Environmentally benign, safe, and cost-effective. acs.org | Enhances the "green" profile of the synthesis process. |

Exploration of Undiscovered Biological Targets and Modes of Action

The pyrazole scaffold is present in numerous FDA-approved drugs, highlighting its therapeutic potential. nih.gov While derivatives have shown a vast range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects, the specific biological targets for many, including this compound, remain to be fully elucidated. academicstrive.comnih.gov

Future research will likely focus on:

Target Deconvolution: Identifying the specific enzymes, receptors, or cellular pathways that this compound and its analogues interact with. Pyrazole derivatives have been identified as inhibitors of key targets like Cyclin-Dependent Kinase 2 (CDK2), carbonic anhydrase, and PARP enzymes. nih.govnih.govnih.govresearchgate.net Screening this compound against such target classes could yield new therapeutic leads.

Mechanism of Action Studies: Moving beyond simple activity screening to understand how these molecules exert their effects. For instance, some pyrazoles have been shown to modulate reactive oxygen species (ROS) production in cells, a mechanism implicated in both inflammation and cancer. nih.gov Investigating such effects for this compound could reveal novel therapeutic applications.

Phenotypic Screening: Using cell-based assays to discover unexpected biological activities without a preconceived target, which can then be investigated further to uncover novel modes of action.

Integration of Computational Design with High-Throughput Synthesis and Screening

The synergy between computational chemistry and experimental work is accelerating the pace of drug discovery and materials development. nih.gov This integrated approach is a significant future direction for research on this compound.

Key integrated strategies include:

In Silico Screening: Employing high-throughput virtual screening (HTVS) to computationally test libraries of virtual derivatives of this compound against known protein structures. researchgate.net This can prioritize which compounds to synthesize, saving time and resources.

Structure-Activity Relationship (SAR) Studies: Using computational models like 3-D Quantitative Structure-Activity Relationship (QSAR) to predict the biological activity of novel pyrazole analogues. mdpi.com This helps in designing more potent and selective compounds.

Molecular Dynamics (MD) Simulations: Simulating the interaction between a pyrazole derivative and its biological target over time to validate the stability of the binding and understand the dynamics of the interaction. rsc.org

This "design-synthesize-test" cycle, powered by computational tools, allows for a more rational and efficient exploration of the chemical space around the this compound scaffold.

| Phase | Technique | Objective |

|---|---|---|

| Design | Molecular Docking, 3D-QSAR. nih.govmdpi.com | Predict binding affinity and prioritize synthetic targets. |

| Synthesis | High-Throughput Synthesis (e.g., MCRs). rsc.org | Rapidly create a physical library of designed compounds. |

| Screening | High-Throughput Screening (HTS) Assays. news-medical.net | Experimentally validate the activity of synthesized compounds. |

| Validation | Molecular Dynamics (MD) Simulations. rsc.org | Confirm the stability and binding mode of lead compounds. |

Expanding Applications in Materials Science and Interdisciplinary Fields

While the biological activity of pyrazoles is well-documented, their application in materials science is an emerging and promising field. The unique electronic properties of the pyrazole ring, combined with the influence of the 2-bromophenyl substituent, make this compound an interesting candidate for novel materials.

Future research could explore:

Organic Electronics: Pyrazoline derivatives, which are structurally related to pyrazoles, are known for their strong fluorescence and are used in organic light-emitting diodes (OLEDs). researchgate.net The photophysical properties of this compound and its derivatives could be investigated for similar applications in optoelectronics.

Corrosion Inhibitors: The nitrogen atoms in the pyrazole ring can effectively coordinate with metal surfaces. Recently, pyrazole derivatives have been studied as effective corrosion inhibitors for metals in acidic environments. researchgate.net The this compound scaffold could be a foundational structure for developing new, highly effective anti-corrosion agents.

Sensors: The pyrazole ring can act as a cation receptor, and its derivatives have been explored as chemosensors. rsc.org The electronic properties of this compound could be tuned to create selective sensors for specific ions or molecules.

Challenges and Opportunities for Translating Academic Findings into Broader Chemical Innovations

The transition from a laboratory curiosity to a commercially viable product is fraught with challenges, but also rich with opportunity. For this compound, the path forward involves navigating key hurdles while leveraging the inherent strengths of the pyrazole scaffold.

Challenges:

Regioselectivity: The synthesis of asymmetrically substituted pyrazoles can often lead to a mixture of isomers, which can be difficult and costly to separate. nih.gov Developing highly regioselective synthetic methods is crucial for industrial application. mdpi.com

Scalability: A synthetic route that is effective on a laboratory scale may not be viable for large-scale industrial production. Future research must focus on developing robust, scalable, and cost-effective synthetic processes.

Functionalization: While the pyrazole ring is aromatic, its functionalization can be challenging. Developing new transition-metal-catalyzed C-H functionalization methods will be key to easily creating diverse derivatives for screening and optimization. rsc.org

Opportunities:

Privileged Scaffold: The proven success of the pyrazole core in approved drugs reduces the perceived risk and encourages investment in the development of new pyrazole-based compounds. nih.gov

Chemical Diversity: The potential for functionalization at multiple positions on both the pyrazole and phenyl rings allows for the creation of vast chemical libraries, increasing the probability of discovering a compound with desirable properties.

Interdisciplinary Application: The potential use of this compound in fields as diverse as medicine, agriculture, and materials science opens up multiple avenues for commercialization and innovation. nih.govmdpi.com

By systematically addressing these challenges and capitalizing on the opportunities, the academic findings related to this compound can be translated into tangible chemical innovations that benefit society.

Q & A

Q. Basic

- NMR Spectroscopy : - and -NMR confirm substituent positions and aromaticity patterns (e.g., δ 7.2–8.5 ppm for bromophenyl protons) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 325.1 for derivatives) .

- X-ray Crystallography : Resolves crystal packing, bond angles (e.g., 118.5°–121.6° for pyrazole rings), and intermolecular interactions (e.g., C–H···π stacking) .

How can researchers overcome challenges in X-ray crystallographic refinement of pyrazole derivatives?

Q. Advanced

- Software Tools : Use SHELX suite (SHELXL for refinement, SHELXD for phase solution) to handle twinned data or low-resolution datasets .

- Validation : Apply tools like PLATON to check for missed symmetry or disorder. For example, intramolecular hydrogen bonds (N–H···O, S(6) motifs) stabilize crystal structures and reduce refinement ambiguity .

- Data Collection : High-resolution synchrotron data (e.g., λ = 0.710–0.840 Å) improves precision for bromine-heavy atoms .

How should discrepancies between computational predictions and experimental data (e.g., NMR vs. XRD) be analyzed?

Q. Advanced

- Dynamic Effects : NMR captures time-averaged conformations, while XRD provides static snapshots. For example, rotational barriers in bromophenyl groups may cause NMR signal splitting not observed in XRD .

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD data to identify torsional strain or solvent effects .

- Error Analysis : Statistically assess R-factors (<5% for high-quality XRD) and RMSD between predicted/observed bond lengths .

What experimental design principles are key for evaluating pyrazole derivatives' pharmacological activity?

Q. Advanced

- Target Selection : Prioritize enzymes like DNA gyrase or σ1 receptors, where pyrazoles exhibit inhibition (IC < 10 μM) .

- Assay Conditions : Use dose-response curves (0.1–100 μM) in cancer cell lines (e.g., MCF-7) with positive controls (e.g., doxorubicin) .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxy vs. trifluoromethyl groups) to correlate electronic effects with bioactivity .

What methodological strategies improve the synthesis of pyrazole-based heterocycles with complex substituents?

Q. Advanced

- Protecting Groups : Use tosyl groups to direct regioselectivity during cyclization (e.g., 1-tosyl-3-arylpyrazoles) .

- Microwave Assistance : Reduces reaction time (e.g., 30 min vs. 4 h for thiosemicarbazide coupling) while maintaining yields >70% .

- Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the 4-position using Pd catalysts (e.g., Pd(PPh)) .

How are intermolecular interactions in pyrazole derivatives leveraged for material science applications?

Q. Advanced

- Non-Covalent Interactions : Utilize C–H···F (2.8–3.0 Å) and π–π stacking (3.4–3.6 Å) to design supramolecular frameworks .

- Thermal Stability : DSC/TGA analyses show decomposition temperatures >200°C, suitable for high-stability coordination polymers .

- Luminescence Studies : Pyrazole-thiazole hybrids exhibit blue fluorescence (λ = 356 nm in DMSO), useful for optoelectronic materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.